High-Purity Standard for HPLC Quantification
The utility of O-Methyl Atorvastatin hemicalcium as a reference standard is predicated on its high certified purity, which is essential for accurate quantification in HPLC methods. While exact purity percentages are batch-specific, reputable suppliers provide a Certificate of Analysis (CoA) reporting purity values typically ≥95% (HPLC area normalization) . This is a critical differentiator from generic or in-house synthesized materials, which often lack verified purity data, introducing significant quantitative error. In the context of a validated HPLC method, the use of a high-purity standard is mandatory for establishing system suitability, calculating relative response factors (RRF), and accurately determining impurity levels in Atorvastatin API to meet ICH Q3A/Q3B thresholds [1].
| Evidence Dimension | Purity (Area % by HPLC) |
|---|---|
| Target Compound Data | ≥95% (typical, as per CoA from certified vendors) |
| Comparator Or Baseline | In-house synthesized or non-certified impurity material (purity often unverified or ≤90%) |
| Quantified Difference | ≥5% absolute difference in purity, leading to significant quantitative bias |
| Conditions | Reversed-phase HPLC with UV detection, as per validated pharmacopoeial methods |
Why This Matters
A ≥5% absolute difference in standard purity translates directly into a ≥5% systematic error in the quantification of this impurity in Atorvastatin API, potentially causing a batch to fail release specifications or, conversely, to be released with an impurity level exceeding ICH limits.
- [1] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). View Source
